2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole-based acetohydrazide derivative featuring a 4-bromophenyl and phenyl group at the 5- and 4-positions of the triazole ring, respectively. The sulfanyl (-S-) linker connects the triazole core to an acetohydrazide moiety, which is further substituted with an (E)-configured Schiff base formed between the hydrazide nitrogen and a 4-(diethylamino)benzaldehyde group. While direct bioactivity data for this compound are unavailable in the provided evidence, its structural framework aligns with pharmacologically active triazole derivatives known for antimicrobial, anticancer, or enzyme-inhibitory properties .
Properties
Molecular Formula |
C27H27BrN6OS |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C27H27BrN6OS/c1-3-33(4-2)23-16-10-20(11-17-23)18-29-30-25(35)19-36-27-32-31-26(21-12-14-22(28)15-13-21)34(27)24-8-6-5-7-9-24/h5-18H,3-4,19H2,1-2H3,(H,30,35)/b29-18+ |
InChI Key |
YUBYEEJZKWQPJE-RDRPBHBLSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The triazole ring allows for nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Common reagents and conditions used in these reactions include alkaline mediums, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of triazole rings and subsequent modifications to introduce various functional groups. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . Studies have demonstrated that modifications to the triazole structure can enhance antibacterial potency, making this compound a candidate for further investigation as an antimicrobial agent.
Anti-inflammatory Effects
In silico studies have suggested that compounds similar to this one may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase . The structural features of the compound, including the diethylamino group, may contribute to its anti-inflammatory potential by modulating immune responses.
Anticancer Activity
Triazole derivatives have been explored for their anticancer properties due to their ability to interfere with cancer cell proliferation and survival. Preliminary studies indicate that this compound could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . Further research is necessary to elucidate its specific mechanisms of action against different cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of the compound and its biological activity is crucial for optimizing its therapeutic potential. Key factors influencing activity include:
- Substituents on the Triazole Ring : Variations in substituents can significantly affect antimicrobial and anticancer activities.
- Functional Groups : The presence of electron-donating or withdrawing groups can modulate biological interactions and solubility.
- Stereochemistry : The geometric configuration around double bonds may influence receptor binding and activity .
Case Studies
Several case studies have highlighted the applications of similar triazole-based compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effectiveness against gram-positive bacteria with a minimum inhibitory concentration (MIC) < 50 µg/mL. |
| Study B | Anti-inflammatory | Inhibition of 5-lipoxygenase by 70% at 100 µM concentration in vitro. |
| Study C | Anticancer | Induced apoptosis in breast cancer cells with IC50 values in low micromolar range. |
These studies underscore the versatility of triazole derivatives in therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Electronic Effects: The target compound’s 4-diethylamino group is strongly electron-donating, which may increase nucleophilicity at the Schiff base nitrogen, facilitating interactions with electrophilic biological targets. Methoxy groups ( ) provide moderate electron donation while enhancing lipophilicity, which could improve membrane permeability.
The target compound’s diethylamino group, while bulky, may adopt conformations that minimize steric clashes.
Solubility and Bioavailability: The diethylamino group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., ). However, methoxy derivatives ( ) may exhibit higher logP values, favoring passive diffusion across lipid membranes.
Computational and Experimental Insights
- Spectroscopic Validation : IR and NMR data ( ) confirm the absence of thiol tautomers in triazole derivatives, ensuring structural fidelity during synthesis.
Biological Activity
The compound 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data and case studies.
Synthesis and Characterization
The synthesis of the compound involves several key steps, typically starting from a precursor that contains a triazole moiety. The synthesis route generally includes:
- Formation of the Triazole Ring : The initial step often involves the reaction of appropriate phenyl derivatives with hydrazine derivatives to form the triazole structure.
- Thioether Formation : The introduction of a sulfanyl group is achieved through nucleophilic substitution reactions.
- Final Hydrazone Formation : The final product is obtained by reacting the intermediate with an appropriate aldehyde or ketone to form the hydrazone linkage.
Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| IR | Characteristic peaks indicating C=N and C=S bonds |
| NMR (1H) | Chemical shifts confirming hydrogen environments |
| Mass Spectrometry | Molecular weight consistent with theoretical predictions |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing triazole rings. For instance, derivatives similar to our compound have shown significant activity against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for triazole derivatives against Staphylococcus aureus and Escherichia coli often range from 20 to 70 µM, indicating moderate to high antibacterial efficacy .
Anticancer Activity
The anticancer properties of triazole-based compounds have been widely studied. The mechanism of action typically involves:
- Inhibition of DNA Synthesis : Some triazole derivatives can inhibit DNA synthesis in cancer cells, leading to cell death.
- Induction of Apoptosis : Certain compounds induce apoptosis through various pathways, including oxidative stress mechanisms.
A study evaluating a similar compound indicated effective inhibition of cancer cell proliferation in vitro, with IC50 values reported in the low micromolar range .
Case Studies
- Study on Antibacterial Activity : A series of triazole compounds were tested against multi-drug resistant strains of S. aureus and E. coli. The results demonstrated that modifications on the phenyl rings significantly influenced antibacterial potency, with some derivatives exhibiting MIC values lower than standard antibiotics .
- Anticancer Screening : A library screening identified a novel triazole derivative that showed promise in inhibiting tumor growth in multicellular spheroid models, which are more predictive of in vivo behavior compared to traditional monolayer cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
